6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde

β-Lactamase Inhibition Antimicrobial Resistance Penem Antibiotics

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde (CAS 623564-43-2) is a bicyclic heteroaromatic aldehyde comprising a fused imidazo[2,1-c][1,4]oxazine core with the carbaldehyde substituent regiospecifically installed at the 3-position. This compound serves as a key synthetic intermediate for constructing 3-substituted imidazooxazine derivatives that have demonstrated sub-nanomolar inhibitory activity against Class A β-lactamases and have been explored as scaffolds for inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) inhibitors.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 623564-43-2
Cat. No. B1358141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
CAS623564-43-2
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1COCC2=NC=C(N21)C=O
InChIInChI=1S/C7H8N2O2/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2
InChIKeyWHPNSFZQTFODCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde (CAS 623564-43-2): A Positionally Defined Bicyclic Aldehyde Building Block for β-Lactamase Inhibitor and Kinase-Targeted Scaffolds


6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde (CAS 623564-43-2) is a bicyclic heteroaromatic aldehyde comprising a fused imidazo[2,1-c][1,4]oxazine core with the carbaldehyde substituent regiospecifically installed at the 3-position . This compound serves as a key synthetic intermediate for constructing 3-substituted imidazooxazine derivatives that have demonstrated sub-nanomolar inhibitory activity against Class A β-lactamases and have been explored as scaffolds for inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) inhibitors . Its molecular formula is C7H8N2O2 with a molecular weight of 152.15 g/mol, and it is commercially available with typical purity specifications of 95% .

Why the 3‑Carbaldehyde Regioisomer of 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine Cannot Be Interchanged with the 2‑Carbaldehyde or Other Bicyclic Aldehyde Building Blocks


The imidazo[2,1-c][1,4]oxazine scaffold presents two distinct sites for carbaldehyde substitution—position 2 (CAS 623564-42-1) and position 3 (CAS 623564-43-2)—that yield structurally isomeric but pharmacologically divergent intermediates . These regioisomers are not interchangeable: the 2-carbaldehyde serves as the precursor to BLI-489, a broad-spectrum β-lactamase inhibitor with demonstrated IC50 values of 0.4 nM (TEM-1), 9.0 nM (SHV-1), and 4.8 nM (AmpC) , whereas the 3-carbaldehyde yields a distinct 3-substituted penem series with equipotent TEM-1 inhibition (IC50 0.4 nM) but a differentiated selectivity profile . Furthermore, the 3-carbaldehyde possesses a distinct LogP (0.23) compared to both the 2-carbaldehyde regioisomer (LogP −0.67) and other widely used bicyclic aldehyde building blocks such as imidazo[1,2-a]pyridine-3-carbaldehyde (LogP 1.29) and imidazo[1,2-a]pyrimidine-3-carbaldehyde (LogP 0.20) , directly impacting partition coefficients and downstream physicochemical properties of derived compounds. Generic substitution across regioisomers or scaffold classes therefore introduces uncontrolled variability in both target engagement and ADME parameters.

Quantitative Differentiation Evidence for 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde (CAS 623564-43-2) vs Closest Analogs


Regioisomeric Aldehyde Position Defines Divergent β-Lactamase Inhibitor Pharmacophores

The 3-carbaldehyde (CAS 623564-43-2) is the direct synthetic precursor to a 3-substituted penem β-lactamase inhibitor series, whereas the regioisomeric 2-carbaldehyde (CAS 623564-42-1) yields the 2-substituted BLI-489 series. The 3-substituted penem derivative demonstrates an IC50 of 0.4 nM against TEM-1 Class A β-lactamase . In comparison, the 2-substituted penem (BLI-489 class) exhibits IC50 values of 0.4 nM (TEM-1), 9.0 nM (SHV-1), and 4.8 nM (AmpC Class C) . While both regioisomers achieve equivalent sub-nanomolar potency against TEM-1, the 3-substituted series lacks the broader Class A (SHV-1) and Class C coverage documented for the 2-substituted series, indicating that the aldehyde position programs a distinct pharmacological fingerprint that cannot be replicated by regioisomeric interchange.

β-Lactamase Inhibition Antimicrobial Resistance Penem Antibiotics

Physicochemical Property Divergence: 3-Carbaldehyde vs 2-Carbaldehyde Regioisomer

Computationally predicted LogP values reveal a substantial lipophilicity difference between the two regioisomeric aldehydes. The 3-carbaldehyde (CAS 623564-43-2) exhibits a LogP of 0.23 , whereas the 2-carbaldehyde (CAS 623564-42-1) shows a LogP of −0.67 . This difference of approximately 0.9 log units translates to a roughly 8-fold difference in octanol-water partition coefficient, indicating that the 3-carbaldehyde is significantly more lipophilic. Both isomers share identical topological polar surface area (TPSA = 44.12 Ų) and molecular formula (C7H8N2O2, MW = 152.15 g/mol) , confirming that the LogP divergence arises solely from the regioposition of the aldehyde group.

Lipophilicity Drug Design Physicochemical Profiling

Differential Synthetic Yield Defines Cost and Availability of Regioisomeric Building Blocks

In the co-synthesis procedure documented for both regioisomers from 2-bromo-3-hydroxyacrylaldehyde and 3-iminomorpholine hydrochloride, the 2-carbaldehyde (target product) is obtained in 36.3% yield (1.4 g), whereas the 3-carbaldehyde is obtained as the minor byproduct in only 16.1% yield (609 mg) . This yield ratio of approximately 2.25:1 favoring the 2-isomer means that the 3-carbaldehyde is inherently scarcer from this synthetic route, which may impact bulk pricing and commercial availability.

Process Chemistry Synthetic Efficiency Cost of Goods

Scaffold-Level LogP Differentiation vs Imidazo[1,2-a]pyridine-3-carbaldehyde and Imidazo[1,2-a]pyrimidine-3-carbaldehyde Building Blocks

When compared to other commonly used bicyclic heteroaromatic aldehyde building blocks, 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde (LogP 0.23) occupies a distinct lipophilicity range. Imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 6188-43-8) has a LogP of 1.29 (ΔLogP +1.06 vs target) , while imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 106012-56-0) has a LogP of 0.20 (ΔLogP −0.03 vs target) . This positions the imidazo[2,1-c][1,4]oxazine scaffold as providing lipophilicity intermediate between the more hydrophobic imidazo[1,2-a]pyridine and the nearly equipotent imidazo[1,2-a]pyrimidine series, while offering a unique hydrogen bond acceptor profile owing to the oxazine ring oxygen.

Scaffold Selection Lipophilic Efficiency Fragment-Based Drug Design

Direct Precursor to IMPDH2 Inhibitory Chemotype with Defined Enzyme Inhibition Constants

Derivatives synthesized from the 3-carbaldehyde scaffold have been evaluated against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive and anticancer therapy. A compound incorporating the imidazo[2,1-c][1,4]oxazine-3-yl substructure demonstrated a Ki of 240 nM when tested for IM P substrate-competitive inhibition, and a Ki of 430–440 nM against the NAD cofactor site . In contrast, no equivalent IMPDH2 inhibition data were identified for the regioisomeric 2-carbaldehyde-derived series in the same database, suggesting that the 3-substituted vector may offer privileged access to this target.

IMPDH2 Inhibition Nucleotide Metabolism Antiproliferative Agents

Optimal Research and Procurement Scenarios for 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde (CAS 623564-43-2)


Synthesis of 3-Substituted Penem β-Lactamase Inhibitors with TEM-1 Selectivity

Research groups pursuing narrow-spectrum Class A β-lactamase inhibitors targeting TEM-1 should select the 3-carbaldehyde (CAS 623564-43-2) as their building block. The derived 3-substituted penem conjugate achieves an IC50 of 0.4 nM against TEM-1 , matching the potency of the BLI-489 (2-substituted) series at this specific target while avoiding the broader cross-class inhibition profile (SHV-1 IC50 9.0 nM, AmpC IC50 4.8 nM) documented for the 2-substituted series . This selectivity may be advantageous for mechanistic studies or for programs seeking TEM-1-specific probes.

Fragment-Based and Lead-Optimization Campaigns Requiring a Moderately Lipophilic Bicyclic Aldehyde Scaffold

Medicinal chemistry teams optimizing lipophilic ligand efficiency (LLE) should consider the 3-carbaldehyde scaffold when imidazo[1,2-a]pyridine-3-carbaldehyde (LogP 1.29) introduces excessive hydrophobicity but imidazo[1,2-a]pyrimidine-3-carbaldehyde (LogP 0.20) provides insufficient membrane permeability . With a LogP of 0.23 , the imidazo[2,1-c][1,4]oxazine-3-carbaldehyde occupies an optimal intermediate lipophilicity range while offering unique hydrogen bond acceptor capacity from the oxazine ring oxygen.

IMPDH2 Inhibitor Development Programs Seeking Structurally Differentiated Chemotypes

For projects targeting inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) for immunosuppressive or anticancer applications, the 3-carbaldehyde provides the only documented entry point to imidazo[2,1-c][1,4]oxazine-based inhibitors, with a characterized Ki of 240 nM against the IM P substrate site . This scaffold offers a structurally differentiated chemotype distinct from mycophenolic acid analogs and other established IMPDH2 inhibitor classes, making it a valuable starting point for hit-to-lead exploration.

Process Chemistry Optimization for Scarce Heterocyclic Aldehyde Building Blocks

Given the documented 2.25:1 yield ratio favoring the 2-carbaldehyde in the co-synthesis procedure , process chemistry teams tasked with scale-up of the 3-carbaldehyde should anticipate lower throughput and higher cost of goods compared to the 2-carbaldehyde. This yield differential (16.1% vs 36.3%) justifies early-stage investment in alternative synthetic route development or chromatographic optimization to improve the economic viability of large-scale procurement.

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